molecular formula C13H14N2O2S2 B5637196 N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No.: B5637196
M. Wt: 294.4 g/mol
InChI Key: JIFLMTYKSMODSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-9(16)10-2-4-11(5-3-10)15-12(17)8-19-13-14-6-7-18-13/h2-5H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFLMTYKSMODSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acetylphenyl Group : This moiety is known to enhance lipophilicity and can influence the compound's interaction with biological targets.
  • Thiazole Ring : The thiazole structure is often associated with various biological activities, including anticancer and antimicrobial effects.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. Research indicates that compounds with thiazole rings can induce apoptosis and autophagy in cancer cells. For instance, a related compound demonstrated high potency against melanoma and pancreatic cancer cell lines, leading to significant tumor growth reduction in vivo models .

Table 1: Anticancer Activity of Related Thiazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 6bA375 (Melanoma)1.61Apoptosis induction
Compound 10CML1.98Autophagy induction

2. Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The presence of electron-donating groups in the structure has been shown to enhance activity against various bacterial strains. In particular, compounds similar to this compound exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Thiazole Derivative AStaphylococcus aureus25 ± 2.0
Thiazole Derivative BBacillus cereus7.5 ± 0.6

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives indicates that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. For instance:

  • Substituents on the phenyl ring, especially halogen groups, have been associated with improved anticancer and antimicrobial activities.
  • The presence of a methyl group at specific positions on the thiazole ring enhances cytotoxicity against cancer cell lines .

Case Studies

Case Study 1: Anticancer Efficacy
A study on a structurally similar compound demonstrated its efficacy against resistant cancer cell lines. The compound induced both apoptosis and autophagy, showcasing its dual mechanism of action which is critical for overcoming resistance in cancer therapy .

Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the synthesis of various thiazole derivatives revealed that compounds with specific substitutions exhibited superior antibacterial activity compared to conventional antibiotics. This highlights the potential for developing new antimicrobial agents based on thiazole scaffolds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide has been studied for its effectiveness against various bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed inhibitory effects on Gram-positive and Gram-negative bacteria. The specific compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a new antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are often elevated in chronic inflammatory diseases.

Data Table: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Reference
N-(4-acetylphenyl)-2-(thiazole)70% (IL-6)Journal of Inflammation
Control (Standard Drug)85%Journal of Inflammation

This data indicates that while the compound is effective, further optimization may be needed to enhance its efficacy relative to existing treatments.

Anticancer Activity

Thiazole derivatives have gained attention for their potential anticancer properties. Research has shown that this compound can induce apoptosis in cancer cell lines.

Case Study : An experiment conducted on human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers . The mechanism was attributed to the activation of caspases and modulation of the Bcl-2 family proteins.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagent Conditions Product References
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°C, 6 hrSulfoxide (-SO-) derivative
KMnO<sub>4</sub>Aqueous NaOH, 0°C, 2 hrSulfone (-SO<sub>2</sub>-) derivative

Oxidation of the thiazoline ring (4,5-dihydrothiazole) is less common but possible under strong oxidizing agents like RuO<sub>4</sub>, leading to ring-opening or hydroxylation .

Reduction Reactions

Reductive pathways target the acetamide carbonyl and thiazoline ring:

Reagent Conditions Product References
LiAlH<sub>4</sub>Dry THF, reflux, 4 hrReduction to amine (-NHCH<sub>2</sub>-S-)
H<sub>2</sub>/Pd-CEthanol, RT, 12 hrSaturation of thiazoline ring to thiazolidine

Nucleophilic Substitution

The sulfanyl group acts as a leaving site in displacement reactions:

Nucleophile Base Conditions Product References
PiperidineK<sub>2</sub>CO<sub>3</sub>DMF, 80°C, 8 hrThioether with piperidine substituent
4-ChlorophenolNaHTHF, 0°C → RT, 6 hrArylthioether derivative

Hydrolysis and Transacetylation

The acetamide and acetylphenyl groups participate in hydrolysis and acyl transfers:

Reaction Type Conditions Product References
Acidic hydrolysis6M HCl, reflux, 10 hrCarboxylic acid (-COOH) at acetamide site
Basic hydrolysis2M NaOH, EtOH, 70°C, 5 hrSodium carboxylate
TransacetylationAc<sub>2</sub>O, pyridine, 120°CAcetyl migration to thiazoline N-position

Cyclization and Condensation Reactions

The compound forms heterocyclic systems via intramolecular reactions:

Reagent Conditions Product References
PCl<sub>5</sub>Toluene, reflux, 3 hrThiazolo[3,2-a]pyrimidine derivative
NH<sub>2</sub>NH<sub>2</sub>Ethanol, 80°C, 12 hrThiadiazole-linked hybrid

Key Findings

  • Sulfanyl Reactivity : The -S- group is highly susceptible to oxidation and substitution, enabling modular derivatization.

  • Thiazoline Stability : The 4,5-dihydrothiazole ring resists ring-opening except under extreme oxidative/reductive conditions.

  • Acetamide Versatility : Hydrolysis and transacetylation pathways allow functional group interconversion, critical for prodrug design .

This reactivity profile underscores the compound’s utility in medicinal chemistry for generating analogs with tailored properties. Experimental protocols emphasize solvent selection and temperature control to avoid side reactions, particularly sulfone overoxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamide Derivatives

Compound 3d : N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
  • Structural Differences :
    • Replaces the acetylphenyl group with a 4-nitrophenyl moiety.
    • Features a tautomeric equilibrium between oxo-thiazolidine and thiazol-5-yl forms (1:1 ratio) .
  • Functional Implications: Tautomerism may enhance reactivity in biological systems but reduce stability compared to the fully saturated 4,5-dihydrothiazole in the target compound.
Benzothiazole Derivatives (EP3 348 550A1) :
  • Examples :
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences :
    • Benzothiazole core (fully aromatic) vs. dihydrothiazole (partially saturated).
    • Trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability .
  • Biological Relevance :
    • These derivatives are optimized for receptor binding (e.g., FPR1/FPR2 agonists in ), whereas the target compound is primarily studied for antimicrobial activity .

Pyridazinone and Thiazolidinone Analogues

Pyridazin-3(2H)-one Derivatives :
  • Examples :
    • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Structural Contrast: Pyridazinone ring replaces thiazole, introducing additional nitrogen atoms. Bromophenyl and methoxybenzyl groups modulate receptor specificity (e.g., FPR2 agonism) .
Thiazolidinone Derivatives () :
  • Example: 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide
  • Key Differences: Thiazolidinone (fully saturated, with a carbonyl group) vs. dihydrothiazole.
  • Functional Impact: Thioxo-thiazolidinones are associated with anti-inflammatory and anticancer activity, diverging from the antimicrobial focus of the target compound .

Antimicrobial Acetamide Derivatives ()

  • Synthesized Analogues :
    • Derivatives of N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide with substituted anilines.
  • Comparison: Azomethine (Schiff base) groups in analogues enhance antibacterial potency (low MIC values).

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound 4,5-Dihydrothiazole 4-Acetylphenyl, thioether Antimicrobial intermediate
Thiazolidinone (Compound 3d) Oxo-thiazolidine 4-Nitrophenyl, phenylimino Tautomerism-dependent
Benzothiazole (EP Patent) Benzothiazole Trifluoromethyl, methoxyphenyl Receptor agonism
Pyridazin-3(2H)-one Pyridazinone Bromophenyl, methoxybenzyl Neutrophil activation
Thiazolidinone () Thioxo-thiazolidinone Dichlorophenyl, diarylpyrazole Anti-inflammatory

Research Findings and Implications

  • The 4,5-dihydrothiazole may balance rigidity and flexibility, optimizing interactions with microbial targets.
  • Competitive Advantages: Compared to pyridazinones and thiazolidinones, the acetylphenyl group provides moderate electron-withdrawing effects without excessive steric hindrance.
  • Gaps in Knowledge: Cytotoxicity and pharmacokinetic studies are absent in available evidence (contrast with Mosmann’s assays in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 5-(2-chloroacetyl)-4,5-dihydro-1,3-thiazole with N-(4-acetylphenyl)acetamide under reflux in anhydrous ethanol, using triethylamine as a base to scavenge HCl. Optimize yield (86% reported) by controlling temperature (60–80°C) and reaction time (6–8 hrs). Monitor purity via TLC and recrystallize using ethanol/water mixtures .
  • Key Parameters : Solvent choice (polar aprotic vs. protic), stoichiometry (1:1 molar ratio), and catalyst/base selection.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • IR Analysis : Look for absorption bands at ~3446 cm⁻¹ (N-H stretch) and ~1670 cm⁻¹ (C=O stretch of acetamide). The thiazole ring’s C-S and C=N stretches appear at 690–750 cm⁻¹ and 1550–1600 cm⁻¹, respectively .
  • 1H NMR : Key signals include a singlet at δ 2.57 ppm (COCH₃, 3H) and δ 4.51 ppm (CH₂-S, 2H). Aromatic protons (4-acetylphenyl) appear as doublets at δ 7.6–8.1 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with positive controls like doxorubicin.
  • Antimicrobial Testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Reference thiazole derivatives’ known antimicrobial profiles .

Advanced Research Questions

Q. How does tautomerism in the thiazole ring affect the compound’s reactivity and bioactivity?

  • Tautomeric Analysis : 1H NMR can detect equilibrium between enamine (4,5-dihydrothiazole) and imine (thiazolidinone) forms. For example, reports a 1:1 tautomeric ratio in analogous compounds, impacting hydrogen-bonding and receptor interactions .
  • Implications : Tautomer stability (solvent-dependent) may alter binding affinity in enzyme assays. Use DFT calculations to predict dominant tautomers .

Q. What challenges arise in crystallographic characterization, and how can SHELX software address them?

  • Crystallization Issues : Low solubility in common solvents may require vapor diffusion with DMF/ether. Twinning or disordered atoms can complicate refinement.
  • SHELX Workflow : Use SHELXD for phase problem resolution (if heavy atoms present) and SHELXL for refinement. Validate with R-factors (<5% for high-resolution data) and CCDC deposition .
  • Example : demonstrates successful thiadiazole derivative structure determination via SHELX, highlighting hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced cytotoxicity?

  • Modification Strategies :

  • Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity and DNA intercalation potential.
  • Acetamide Substituents : Replace 4-acetylphenyl with halogenated aryl groups (e.g., 4-Cl) to improve lipophilicity and membrane permeability .
    • Data-Driven Design : Compare IC₅₀ values of analogs (e.g., ’s thiadiazole derivative with IC₅₀ = 12 µM vs. parent compound) to identify critical substituents .

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